molecular formula C27H23N3O3S B14994564 N-benzyl-2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

N-benzyl-2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B14994564
M. Wt: 469.6 g/mol
InChI Key: SLHWIDLZSZDEEE-UHFFFAOYSA-N
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Description

N-benzyl-2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a benzothieno[3,2-d]pyrimidine derivative characterized by:

  • Core structure: A fused benzothiophene-pyrimidine scaffold with two ketone groups at positions 2 and 2.
  • Substituents: A 4-ethylphenyl group at position 3 of the pyrimidine ring. An acetamide moiety linked via a methylene bridge at position 1, with a benzyl group attached to the nitrogen.

Properties

Molecular Formula

C27H23N3O3S

Molecular Weight

469.6 g/mol

IUPAC Name

N-benzyl-2-[3-(4-ethylphenyl)-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C27H23N3O3S/c1-2-18-12-14-20(15-13-18)30-26(32)25-24(21-10-6-7-11-22(21)34-25)29(27(30)33)17-23(31)28-16-19-8-4-3-5-9-19/h3-15H,2,16-17H2,1H3,(H,28,31)

InChI Key

SLHWIDLZSZDEEE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC(=O)NCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

The synthesis of N-benzyl-2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzothieno[3,2-d]pyrimidine core, followed by the introduction of the benzyl and ethylphenyl groups. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-benzyl-2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-benzyl-2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of cell growth, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Structural Analogues in the Benzothieno[3,2-d]pyrimidine Family

Structural Insights :

  • Position 1 functional groups: The acetamide in the target compound differs from the sulfonamide in derivatives. Sulfonamides are known for strong COX-2 binding (e.g., Celecoxib), suggesting the acetamide may exhibit reduced potency but improved pharmacokinetics .

Functional Group Impact on Bioactivity

Sulfonamide vs. Acetamide Derivatives

highlights sulfonamide-containing benzothieno[3,2-d]pyrimidines (e.g., Compounds 1, 2, 4) as potent COX-2 inhibitors (IC50 values in the nanomolar range). In contrast, acetamide derivatives like the target compound may prioritize alternative targets, such as kinases or interleukin pathways, due to reduced electronegativity and hydrogen-bonding capacity .

Substituent Electronic Effects
  • 4-Ethylphenyl (Target) : The electron-donating ethyl group may stabilize π-π interactions in hydrophobic enzyme pockets.
  • 4-Methoxyphenyl () : The methoxy group’s electron-withdrawing nature could alter binding affinity in polar active sites .

Comparison with Non-Benzothieno Pyrimidine Derivatives

  • Pyrazolo[3,4-d]pyrimidines () : Fluorinated chromenyl derivatives (e.g., Example 53) show anticancer activity but lack the benzothiophene core, reducing structural overlap with the target compound .
  • Pyrazolo-benzothiazin () : Features a benzothiazine core with fluorobenzyl acetamide; divergent scaffold limits direct comparison but underscores acetamide’s versatility in drug design .

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